molecular formula C10H17N3O B13159109 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B13159109
M. Wt: 195.26 g/mol
InChI Key: RZJSSZZSSCZAIY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dimethylpiperidine with a suitable oxadiazole precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its specific combination of the piperidine ring and oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2,6-dimethylpiperidin-4-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-6-4-9(5-7(2)11-6)10-13-12-8(3)14-10/h6-7,9,11H,4-5H2,1-3H3

InChI Key

RZJSSZZSSCZAIY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2=NN=C(O2)C

Origin of Product

United States

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